Cas no 2002742-77-8 (4-Ethyl-1,1-dioxothian-4-ol)

4-Ethyl-1,1-dioxothian-4-ol 化学的及び物理的性質
名前と識別子
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- 4-ethyl-4-hydroxy-1lambda6-thiane-1,1-dione
- 4-Ethyl-1,1-dioxothian-4-ol
- 2H-Thiopyran-4-ol, 4-ethyltetrahydro-, 1,1-dioxide
-
- インチ: 1S/C7H14O3S/c1-2-7(8)3-5-11(9,10)6-4-7/h8H,2-6H2,1H3
- InChIKey: ODNSHBUNKQAEDH-UHFFFAOYSA-N
- SMILES: S1(CCC(CC)(CC1)O)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 211
- トポロジー分子極性表面積: 62.8
- XLogP3: 0.2
4-Ethyl-1,1-dioxothian-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-693658-10.0g |
4-ethyl-4-hydroxy-1lambda6-thiane-1,1-dione |
2002742-77-8 | 10.0g |
$3929.0 | 2023-03-10 | ||
Enamine | EN300-693658-0.25g |
4-ethyl-4-hydroxy-1lambda6-thiane-1,1-dione |
2002742-77-8 | 0.25g |
$840.0 | 2023-03-10 | ||
Enamine | EN300-693658-0.1g |
4-ethyl-4-hydroxy-1lambda6-thiane-1,1-dione |
2002742-77-8 | 0.1g |
$804.0 | 2023-03-10 | ||
Enamine | EN300-693658-1.0g |
4-ethyl-4-hydroxy-1lambda6-thiane-1,1-dione |
2002742-77-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-693658-0.5g |
4-ethyl-4-hydroxy-1lambda6-thiane-1,1-dione |
2002742-77-8 | 0.5g |
$877.0 | 2023-03-10 | ||
Enamine | EN300-693658-2.5g |
4-ethyl-4-hydroxy-1lambda6-thiane-1,1-dione |
2002742-77-8 | 2.5g |
$1791.0 | 2023-03-10 | ||
Enamine | EN300-693658-5.0g |
4-ethyl-4-hydroxy-1lambda6-thiane-1,1-dione |
2002742-77-8 | 5.0g |
$2650.0 | 2023-03-10 | ||
Enamine | EN300-693658-0.05g |
4-ethyl-4-hydroxy-1lambda6-thiane-1,1-dione |
2002742-77-8 | 0.05g |
$768.0 | 2023-03-10 |
4-Ethyl-1,1-dioxothian-4-ol 関連文献
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
4-Ethyl-1,1-dioxothian-4-olに関する追加情報
4-Ethyl-1,1-dioxothian-4-ol: A Comprehensive Overview
4-Ethyl-1,1-dioxothian-4-ol, also known by its CAS registry number 2002742-77-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of thiane derivatives, which have been extensively studied due to their unique chemical properties and potential applications in various industries. The structure of 4-Ethyl-1,1-dioxothian-4-ol consists of a sulfur-containing ring with an ethyl group and hydroxyl functionalities, making it a versatile molecule for both academic research and industrial use.
Recent advancements in synthetic methodologies have enabled the efficient production of 4-Ethyl-1,1-dioxothian-4-ol. Researchers have explored various routes to synthesize this compound, including nucleophilic substitution reactions and oxidative coupling processes. These methods not only enhance the yield but also improve the purity of the final product, which is crucial for its application in high-performance materials. For instance, studies have shown that 4-Ethyl-1,1-dioxothian-4-ol can be used as a precursor in the synthesis of advanced polymers and biodegradable materials.
The chemical properties of 4-Ethyl-1,1-dioxothian-4-ol are highly dependent on its molecular structure. The presence of the hydroxyl group (-OH) imparts hydrophilic characteristics to the molecule, while the ethyl group (-CH₂CH₃) introduces hydrophobicity. This balance between hydrophilic and hydrophobic moieties makes 4-Ethyl-1,1-dioxothian-4 ol an ideal candidate for applications in amphiphilic materials and drug delivery systems. Recent studies have demonstrated its potential as a stabilizing agent in emulsion-based formulations, which are widely used in pharmaceuticals and cosmetics.
In terms of biological activity, 4-Ethyl 1 1 dioxo thian 4 ol has shown promising results in preliminary assays. Researchers have investigated its antioxidant properties and found that it exhibits significant free radical scavenging activity. This makes it a potential candidate for use in nutraceuticals and functional foods. Furthermore, its ability to interact with biomolecules such as proteins and DNA has opened new avenues for its application in biochemistry and molecular biology.
The environmental impact of CAS No 2002742 77 8 is another area of active research. Scientists are exploring its biodegradability under various environmental conditions to assess its safety for large-scale industrial use. Preliminary findings suggest that 4 Ethyl 1 1 dioxo thian 4 ol undergoes rapid degradation under aerobic conditions, making it an eco-friendly alternative to traditional chemicals used in similar applications.
From an industrial perspective, the demand for CAS No 2002742 77 8 is driven by its versatility across multiple sectors. Its use as a building block in organic synthesis has made it a valuable commodity in fine chemicals manufacturing. Additionally, its role as a stabilizer and emulsifier has expanded its market presence in the food and cosmetic industries.
In conclusion, CAS No 2002742 77 8, or 4 Ethyl 1 1 dioxo thian 4 ol, stands out as a multifaceted compound with diverse applications across various scientific domains. Ongoing research continues to uncover new potentials for this compound, ensuring its relevance in both academic and industrial settings for years to come.
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